molecular formula C26H26N2O2 B499924 N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE

N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE

Cat. No.: B499924
M. Wt: 398.5g/mol
InChI Key: XOTAONXGHFCHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl group, and a propynoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propynoyl Group: The propynoyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (3-phenyl-2-propynoyl) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the intermediate product is reacted with an amine (such as aniline) in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium, aniline in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantyl group provides steric hindrance, while the propynoyl and benzamide groups facilitate binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]aniline
  • N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]phenol
  • N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzoic acid

Uniqueness

N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the propynoyl and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5g/mol

IUPAC Name

N-(1-adamantyl)-4-(3-phenylprop-2-ynoylamino)benzamide

InChI

InChI=1S/C26H26N2O2/c29-24(11-6-18-4-2-1-3-5-18)27-23-9-7-22(8-10-23)25(30)28-26-15-19-12-20(16-26)14-21(13-19)17-26/h1-5,7-10,19-21H,12-17H2,(H,27,29)(H,28,30)

InChI Key

XOTAONXGHFCHDG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.